1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
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Overview
Description
1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose is a synthetic organic compound with the molecular formula C21H20O7 and a molecular weight of 384.38 g/mol . This compound is characterized by its white to pale yellow solid form and is slightly soluble in solvents such as chloroform, dichloromethane, ethanol, and methanol . It is primarily used as a synthetic intermediate in the production of antiviral and anticancer research chemicals .
Preparation Methods
The synthesis of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose involves multiple steps, typically starting from a ribofuranose derivative. The synthetic route includes the acetylation and benzoylation of the ribofuranose derivative under controlled conditions. The reaction conditions often involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out at a low temperature to ensure the selective protection of the hydroxyl groups at the 3 and 5 positions of the ribofuranose ring .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and purification processes to meet industrial requirements .
Chemical Reactions Analysis
1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl and benzoyl groups to their corresponding alcohols.
Substitution: The acetyl and benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Employed in the synthesis of nucleoside analogs for studying DNA and RNA interactions.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose involves its incorporation into nucleoside analogs, which can interfere with the replication of viral DNA or RNA. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral genetic material . This mechanism is particularly effective in the development of antiviral drugs.
Comparison with Similar Compounds
1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose is unique due to its specific acetyl and benzoyl protection groups, which provide selective reactivity in synthetic applications. Similar compounds include:
2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-dibenzoate: Shares similar protective groups but differs in the stereochemistry of the ribofuranose ring.
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose: Contains a methoxy group instead of an acetyl group, altering its reactivity and applications.
These compounds are used in similar research applications but offer different reactivity profiles and synthetic advantages.
Properties
IUPAC Name |
[(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAAPNNOKHRHLI-PAMZHZACSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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